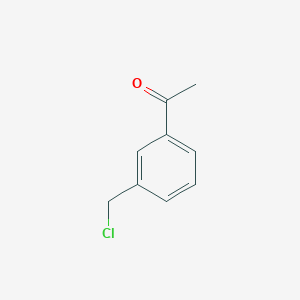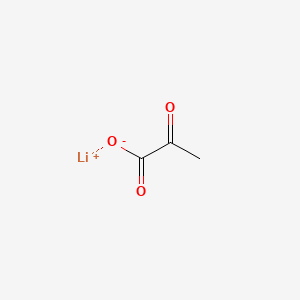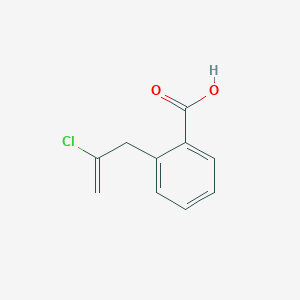
2-(2-Chloro-2-propenyl)benzoic acid
Descripción general
Descripción
“2-(2-Chloro-2-propenyl)benzoic acid” is an organic compound with the molecular formula C10H9ClO2 . It is a derivative of benzoic acid, which is one of the simplest aromatic carboxylic acids .
Molecular Structure Analysis
The molecular structure of “2-(2-Chloro-2-propenyl)benzoic acid” consists of a benzene ring attached to a carboxylic acid group and a 2-chloro-2-propenyl group . The InChI key for this compound is VNIUVKHWLVUEPR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(2-Chloro-2-propenyl)benzoic acid” is a solid at room temperature . Its molecular weight is 196.63 g/mol . The compound’s solubility and other physical and chemical properties are not well-documented in the available literature.Aplicaciones Científicas De Investigación
Polymer Synthesis and Material Science
2-(2-Chloro-2-propenyl)benzoic acid and its derivatives have been used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are utilized in the cyclopolymerization of various compounds, contributing to the development of new polymeric materials with potential applications in material science and engineering (Mayershofer, Nuyken, & Buchmeiser, 2006).
Environmental Science
Benzoic acid derivatives, including 2-(2-Chloro-2-propenyl)benzoic acid, are extensively distributed in the environment due to their widespread occurrence and uses. Studies on these compounds focus on their environmental impact, distribution in water, soil, and air, and the implications of human exposure (del Olmo, Calzada, & Nuñez, 2017).
Crystal Engineering
2-Chloro-4-nitrobenzoic acid, a related compound, has been studied for its potential in crystal engineering. Its molecular salts with pyridyl and benzoic acid derivatives have been synthesized and structurally characterized, demonstrating the importance of halogen bonds in crystal structures. This research contributes to the understanding of molecular interactions and crystal formation in pharmaceutical and material sciences (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Liquid-Crystalline Materials
Benzoic acid derivatives are utilized in the synthesis of liquid-crystalline materials. For example, a polymerizable benzoic acid derivative was used to form complexes exhibiting liquid crystal phases, which have potential applications in advanced materials and display technologies (Kishikawa, Hirai, & Kohmoto, 2008).
Pharmaceutical Research
Benzoic acid is a model compound in pharmaceutical research, with studies focusing on its phase behavior, stability, and solubility. This research is crucial for the design and development of pharmaceutical formulations (Reschke, Zherikova, Verevkin, & Held, 2016).
Synthetic Chemistry
Benzoic acid derivatives are employed in synthetic chemistry for various transformations. For instance, 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid are used as recyclable hypervalent iodine reagents in vicinal halomethoxylation of unsaturated compounds, demonstrating their versatility in organic synthesis (Yusubov, Drygunova, & Zhdankin, 2004).
Water Purification
Benzoic acid and its derivatives have been studied for their role in the purification of water using titanium dioxide suspensions under UV light. This research contributes to the development of advanced methods for water treatment and environmental remediation (Matthews, 1990).
Safety And Hazards
“2-(2-Chloro-2-propenyl)benzoic acid” is classified as a warning substance according to the GHS classification . It may cause skin irritation (H317) and serious eye damage (H319) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
2-(2-chloroprop-2-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIUVKHWLVUEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641255 | |
| Record name | 2-(2-Chloroprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-2-propenyl)benzoic acid | |
CAS RN |
732248-80-5 | |
| Record name | 2-(2-Chloroprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)

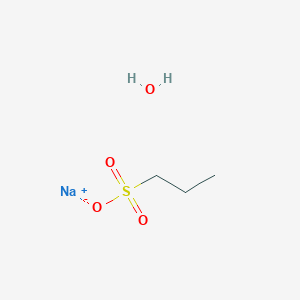
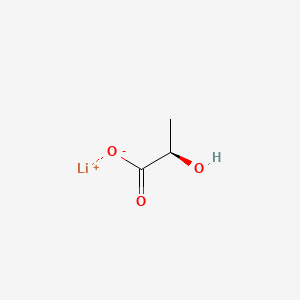
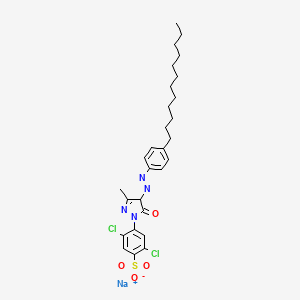

![Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate](/img/structure/B1593189.png)




